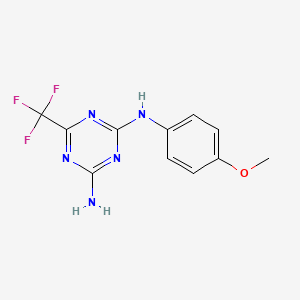![molecular formula C15H21NO4 B5358610 2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5358610.png)
2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, commonly known as TFB, is a synthetic compound that has been widely used in scientific research due to its unique properties. TFB is a member of the benzamide family and has a molecular weight of 297.4 g/mol. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of TFB involves the inhibition of enzymes that play a crucial role in the regulation of neurotransmitters. Acetylcholinesterase and butyrylcholinesterase are enzymes that break down acetylcholine, a neurotransmitter that is involved in memory and learning. TFB inhibits these enzymes, leading to an increase in the levels of acetylcholine in the brain. Monoamine oxidase is an enzyme that breaks down monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. TFB inhibits this enzyme, leading to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
TFB has several biochemical and physiological effects, including the inhibition of enzymes that play a role in the regulation of neurotransmitters. This inhibition leads to an increase in the levels of neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin in the brain. TFB has also been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
TFB has several advantages for lab experiments, including its ability to inhibit enzymes that play a role in the regulation of neurotransmitters. This inhibition can be used to study the mechanisms of action of drugs that target these enzymes. TFB also has antioxidant and anti-inflammatory properties, which can be used to study the effects of oxidative stress and inflammation on the brain. However, TFB has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of TFB, including the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and depression. TFB can also be used to study the effects of oxidative stress and inflammation on the brain and to investigate the mechanisms of action of drugs that target enzymes involved in the regulation of neurotransmitters. Further research is needed to fully understand the potential of TFB in scientific research.
合成法
TFB can be synthesized using several methods, including the reaction of 2,4-dimethoxybenzoyl chloride with tetrahydro-2-furanol in the presence of a base such as triethylamine. Other methods involve the use of palladium-catalyzed coupling reactions and the reaction of 2,4-dimethoxybenzoic acid with 1-(tetrahydro-2-furanyl)ethanone.
科学的研究の応用
TFB has been used in various scientific studies, including the development of new drugs and the investigation of the mechanism of action of existing drugs. TFB has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This inhibition can lead to the development of new drugs for the treatment of Alzheimer's disease, Parkinson's disease, and depression.
特性
IUPAC Name |
2,4-dimethoxy-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(13-5-4-8-20-13)16-15(17)12-7-6-11(18-2)9-14(12)19-3/h6-7,9-10,13H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTRFGKVWOLSCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[2-(3-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5358546.png)
![4-iodo-N-(2-phenyl-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5358550.png)
![rel-(1S,3R)-3-amino-N-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}cyclopentanecarboxamide hydrochloride](/img/structure/B5358554.png)

![(3aS*,6aR*)-3-(3-morpholin-4-ylpropyl)-5-(5-propylpyrimidin-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5358563.png)
![2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-6-methylpyridine](/img/structure/B5358566.png)
![N-[3-({[(3-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5358572.png)

![4-bromo-2-[3-(2-thienyl)acryloyl]phenyl 4-methoxybenzoate](/img/structure/B5358592.png)
![3,5-dimethyl-N-(2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-isoxazolecarboxamide](/img/structure/B5358596.png)
![2-({[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5358604.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B5358611.png)